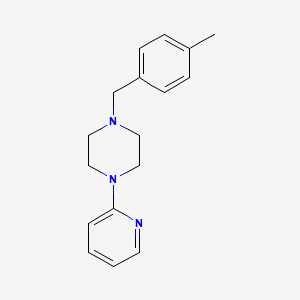
1-(4-methylbenzyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is commonly referred to as MPBP and has been the subject of scientific research due to its potential applications in the field of pharmacology.
作用机制
The mechanism of action of MPBP is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors in the central nervous system. MPBP has been found to enhance the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. MPBP has also been found to bind to adrenergic receptors, which are involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects
MPBP has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. MPBP has also been found to increase the release of norepinephrine, which is a neurotransmitter involved in the regulation of the sympathetic nervous system. MPBP has been found to increase heart rate and blood pressure, which are physiological effects associated with the activation of the sympathetic nervous system.
实验室实验的优点和局限性
MPBP has various advantages and limitations for lab experiments. One advantage is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in research experiments. Another advantage is that it exhibits affinity for various receptors in the central nervous system, which makes it a versatile compound for studying the effects of neurotransmitters on behavior and physiology. One limitation is that MPBP has not been extensively studied in humans, and its effects on human physiology are not fully understood. Another limitation is that MPBP exhibits affinity for various receptors, which makes it difficult to isolate the effects of specific neurotransmitters on behavior and physiology.
未来方向
There are various future directions for the study of MPBP. One direction is to further investigate its mechanism of action and its effects on neurotransmitter release and behavior. Another direction is to study its potential applications in the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, future studies could investigate the effects of MPBP on human physiology and behavior, as well as its potential side effects and toxicity. Overall, MPBP has the potential to be a valuable compound for studying the central nervous system and its effects on behavior and physiology.
合成方法
The synthesis method of MPBP involves the reaction between 4-methylbenzyl chloride and 2-pyridylpiperazine in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain pure MPBP. The synthesis method of MPBP has been well-established and is widely used in research laboratories.
科学研究应用
MPBP has been studied for its potential applications in the field of pharmacology. It has been found to exhibit affinity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. MPBP has been studied as a potential treatment for various neurological disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-5-7-16(8-6-15)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFBOGYLMYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)

![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)
![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5869395.png)
![2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5869397.png)

![4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)
![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)
![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)
![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)